(-)-Coniine

Vue d'ensemble

Description

(-)-Coniine is a toxic alkaloid found in the plant Conium maculatum, commonly known as hemlock. It is a colorless, oily liquid with a strong, unpleasant odor. Historically, this compound is infamous for its use as a poison, most notably in the execution of the philosopher Socrates. The compound is a piperidine alkaloid, characterized by a six-membered ring containing one nitrogen atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Coniine can be achieved through several methods. One common synthetic route involves the reduction of 2-methylpyridine with sodium in ethanol, followed by catalytic hydrogenation. Another method includes the cyclization of 5-aminopentanoic acid derivatives.

Industrial Production Methods: Industrial production of this compound is not common due to its toxicity and limited commercial applications. when required, it is synthesized in controlled laboratory environments using the aforementioned synthetic routes.

Analyse Des Réactions Chimiques

Types of Reactions: (-)-Coniine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form conhydrine and other related compounds.

Reduction: The compound can be reduced to form simpler piperidine derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom, to form N-substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Alkyl halides and acyl chlorides are often used in substitution reactions.

Major Products:

Oxidation: Conhydrine and other oxidized piperidine derivatives.

Reduction: Simpler piperidine derivatives.

Substitution: N-substituted coniine derivatives.

Applications De Recherche Scientifique

Chemistry: In chemistry, (-)-Coniine is studied for its unique structure and reactivity. It serves as a model compound for understanding the behavior of piperidine alkaloids.

Biology: Biologically, this compound is used to study the effects of alkaloid toxins on the nervous system. It is a potent neurotoxin that affects the nicotinic acetylcholine receptors.

Medicine: While this compound itself is not used therapeutically due to its toxicity, research into its mechanism of action has provided insights into the development of drugs targeting nicotinic receptors.

Industry: Industrial applications of this compound are limited due to its toxicity. it is occasionally used in the synthesis of other chemical compounds for research purposes.

Mécanisme D'action

(-)-Coniine exerts its toxic effects by binding to nicotinic acetylcholine receptors in the nervous system. This binding inhibits the normal function of these receptors, leading to a disruption in neurotransmission. The result is muscle paralysis, which can be fatal if it affects the respiratory muscles.

Comparaison Avec Des Composés Similaires

Nicotine: Another alkaloid that targets nicotinic acetylcholine receptors but has a different structure and pharmacological profile.

Lobeline: A piperidine alkaloid with similar effects on the nervous system but less potent than (-)-Coniine.

Sparteine: Another piperidine alkaloid with different pharmacological effects.

Uniqueness: this compound is unique due to its historical significance and its potent neurotoxic effects. Unlike nicotine and lobeline, this compound is primarily known for its toxicity rather than any therapeutic potential.

Activité Biologique

(-)-Coniine, a toxic alkaloid primarily found in the plant Conium maculatum (poison hemlock), has garnered significant attention due to its potent biological activities. This compound, particularly its more biologically active enantiomer this compound, is known for its effects on the nervous system, leading to paralysis and potentially death. This article explores the biological activity of this compound, including its mechanisms of action, toxicity, and relevant case studies.

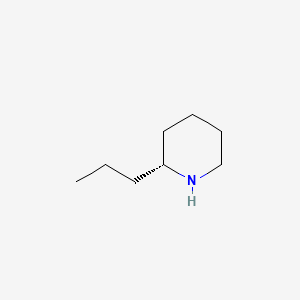

Chemical Structure and Isomerism

This compound is one of two enantiomers of coniine, the other being (+)-coniine. The chemical structure of this compound is characterized by a piperidine ring with a propyl side chain. The stereochemistry plays a crucial role in its biological activity, with this compound demonstrating greater potency than its (+) counterpart.

The primary mechanism by which this compound exerts its effects involves binding to nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. This binding leads to:

- Depolarization : this compound acts as a depolarizing neuromuscular blocker, causing prolonged activation of nAChRs.

- Flaccid Paralysis : Continuous receptor activation results in muscle paralysis due to the inability of the muscle fibers to repolarize.

- Respiratory Failure : As respiratory muscles become paralyzed, this can lead to respiratory arrest and death if not treated promptly.

Toxicity Profile

The toxicity of this compound is well-documented. It is significantly more toxic than (+)-coniine. The lethal dose (LD50) values for various forms of coniine are as follows:

| Form | LD50 (mg/kg) |

|---|---|

| This compound | 7.0 |

| Racemic Coniine | 7.7 |

| (+)-Coniine | 12.1 |

These values indicate that this compound is approximately 1.5 times more toxic than (+)-coniine .

Case Study 1: Poisoning Incidents

A case series documented mild to severe poisoning from ingestion of C. maculatum. Symptoms varied based on the amount consumed, with significant respiratory distress noted in severe cases. The treatment involved supportive care and administration of atropine to counteract muscarinic symptoms .

Case Study 2: Historical Context

The historical significance of this compound is highlighted by its association with the death of Socrates in 399 BCE, who was executed using a potion containing poison hemlock. This incident underscores the alkaloid's potent neurotoxic effects and its historical relevance in toxicology .

Research Findings

Recent studies have further elucidated the biosynthesis and pharmacological properties of this compound:

- Biosynthesis : The biosynthesis pathway involves multiple enzymatic steps leading from malonyl-CoA and butyryl-CoA to coniine through intermediates like γ-coniceine .

- In Vitro Studies : Experiments on TE-671 cells expressing human fetal nAChRs demonstrated that this compound has a higher binding affinity compared to other forms, confirming its superior biological activity .

- Impact on Herbivores : Research also indicates that coniine acts as a feeding deterrent for herbivores such as Heliothis zea, further illustrating its ecological role as a plant defense mechanism .

Propriétés

IUPAC Name |

(2R)-2-propylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-2-5-8-6-3-4-7-9-8/h8-9H,2-7H2,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNUANOUGZGEPO-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301019378 | |

| Record name | Piperidine, 2-propyl-, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; Darkens and polymerizes upon exposure to light and air; [Merck Index] | |

| Record name | Coniine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4496 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

133 °C | |

| Record name | CONIINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3474 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOLUBLE IN ALCOHOL, ETHER, ACETONE, BENZENE, AMYL ALCOHOL; SLIGHTLY SOL IN CHLOROFORM; ONE ML DISSOLVES IN 90 ML WATER, LESS SOL IN HOT WATER; THE BASE DISSOLVES ABOUT 25% WATER AT ROOM TEMPERATURE | |

| Record name | CONIINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3474 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.844-0.848 @ 20 °C/4 °C | |

| Record name | CONIINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3474 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.69 [mmHg] | |

| Record name | Coniine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4496 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

CONINE HAS A NICOTINE-LIKE ACTION IN FIRST STIMULATING AND THEN DEPRESSING AUTONOMIC GANGLIA, AND A CURARE-LIKE EFFECT IN PARALYSING THE MOTOR NERVE ENDINGS TO THE SKELETAL MUSCLES. | |

| Record name | CONIINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3474 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

5985-99-9, 458-88-8 | |

| Record name | (2R)-2-Propylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5985-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coniine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005985999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 2-propyl-, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Coniine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CONIINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKK1SI92BR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CONIINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3474 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

SOLIDIFIES AROUND -2 °C | |

| Record name | CONIINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3474 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.